3-(4-CHLOROPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(4-CHLOROPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group, a methylbenzoyl group, and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-chlorobenzaldehyde, 3-methylbenzoic acid, and propanoic acid.
Step 1: Formation of an intermediate by reacting 4-chlorobenzaldehyde with a suitable amine to form a Schiff base.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Acylation of the amine with 3-methylbenzoic acid to form the amide.
Step 4: Introduction of the propanoic acid moiety through a suitable coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the amino group.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine
Pharmaceutical research could explore this compound for its potential as a drug candidate. Its structure suggests it might interact with biological targets in a specific manner.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if it were used as a pharmaceutical agent, it might interact with enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]butanoic acid
- 3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]pentanoic acid
- 3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]hexanoic acid
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID lies in its specific combination of functional groups, which can confer unique chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-2-4-13(9-11)17(22)19-15(10-16(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNXSCBASNPKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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